4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-15-11-12-18(13-16(15)2)25-22(26)24(14-17-7-3-4-8-19(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGFLAJPGHAATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS No. 892360-36-0) is a member of the benzothiadiazinone class of compounds. This class is recognized for its diverse biological activities, including potential applications in neuropharmacology and anti-inflammatory therapies. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a chlorobenzyl group and a dimethylphenyl moiety attached to a benzothiadiazinone core.
Biological Activity Overview
Research indicates that compounds in the benzothiadiazinone class exhibit various biological activities, including:
- Anticonvulsant Effects : Certain derivatives have shown promise in reducing seizure activity in animal models.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and pathways.
- Neuroprotective Effects : Potential mechanisms include modulation of neurotransmitter systems and reduction of oxidative stress.
Anticonvulsant Activity
A study investigated the anticonvulsant properties of related compounds using a pentylenetetrazole (PTZ) model in zebrafish. The findings suggested that modifications in the structure could enhance neuroprotective effects against chemically induced seizures by regulating neurotransmitter levels such as serotonin and gamma-aminobutyric acid (GABA) .
Anti-inflammatory Activity
Research on similar benzothiadiazinones has indicated their ability to modulate inflammatory responses. For instance, compounds were found to downregulate tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
The biological activities of this compound may involve several mechanisms:
- Neurotransmitter Modulation : Altering levels of key neurotransmitters can influence seizure susceptibility and mood disorders.
- Oxidative Stress Reduction : Compounds with antioxidant properties may protect neuronal cells from oxidative damage.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step reactions including the formation of the benzothiadiazine core followed by chlorobenzyl and dimethylphenyl substitutions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Antimicrobial Properties
Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth. For instance, studies have demonstrated that modifications in the side chains can enhance antibacterial efficacy against resistant strains .
Antidiabetic Activity
The compound has also been investigated for its potential as an α-glucosidase inhibitor. This property is crucial for managing postprandial blood glucose levels in diabetic patients. In vitro studies suggest that derivatives of benzothiadiazine can effectively inhibit α-glucosidase activity, thereby providing a therapeutic avenue for diabetes management .
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of benzothiadiazine derivatives. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibition of CDK activity may lead to reduced proliferation of cancer cells .
Case Study 1: Antibacterial Activity
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several benzothiadiazine derivatives and evaluated their antibacterial properties. The results indicated that compounds with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Antidiabetic Effects
A comprehensive evaluation of various benzothiadiazine derivatives revealed that certain compounds significantly inhibited α-glucosidase activity in vitro. This finding suggests their potential use as antidiabetic agents, warranting further investigation into their mechanisms and efficacy in vivo .
Summary Table of Applications
Chemical Reactions Analysis
Nucleophilic Substitution
The benzothiadiazine core undergoes nucleophilic attack at the sulfur position, enabling substitution reactions. For example:
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Hydrolysis : Reaction with water under acidic/basic conditions could replace the benzyl group.
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Alkylation : Addition of alkylating agents (e.g., methyl iodide) may modify substituents ( ).
Oxidation/Reduction
The 1,1-dioxide moiety is prone to redox reactions:
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Reduction : Treatment with LiAlH₄ could reduce the sulfone group.
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Oxidation : Further oxidation (e.g., with KMnO₄) may alter the heterocyclic structure ().
Cross-Coupling Reactions
The presence of aromatic rings suggests compatibility with Suzuki or Heck coupling reactions to introduce additional functional groups ( ).
Analytical Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR | Peaks corresponding to aromatic protons (δ ~6.8–7.8 ppm) and aliphatic groups (δ ~2.2–3.0 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z ~350 (calculated MW: 334.82 g/mol) |
| IR | Strong absorption bands for sulfone (S=O) and carbonyl (C=O) groups |
These methods confirm structural integrity and purity ().
Comparison of Related Benzothiadiazinones
| Compound | Key Features | Applications |
|---|---|---|
| 2-(2,4-Dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | Dimethylphenyl substituent | Medicinal chemistry () |
| 4-(3-Chlorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | Chlorobenzyl group | Pharmaceutical research () |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzothiadiazine Core
Key structural analogs differ in substituent positions and functional groups, impacting their biological and physicochemical profiles:
Key Observations :
- Anticancer Potential: Compound 19 () shares a chlorinated aromatic system with the target compound but lacks the dimethylphenyl group.
- Receptor Binding: Compound 23 () contains electron-withdrawing (fluoro, methoxy) and bulky substituents, optimizing it for orexin receptor interactions.
- Structural Stability : and highlight that benzothiazine dioxides with intramolecular hydrogen bonds (e.g., O–H⋯O, N–H⋯O) exhibit stabilized half-chair conformations, which may influence bioavailability .
Comparison with Benzothiazine Derivatives
Key differences:
- Meloxicam : Features a 5-methylthiazole carboxamide substituent, contributing to cyclooxygenase (COX-2) selectivity. The target compound’s 3,4-dimethylphenyl group may reduce COX affinity but enhance alternative targets .
- Crystal Packing : Benzothiazines in and exhibit intermolecular hydrogen bonding (N–H⋯O, C–H⋯O), which correlates with solubility and melting points. The target compound’s 2-chlorobenzyl group may disrupt such interactions, altering crystallinity .
Q & A
Q. What are the recommended synthetic routes for 4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves cyclocondensation of substituted benzothiazine precursors with chlorobenzyl derivatives. For example, sodium methoxide in methanol under reflux (30–60 minutes) is a common base/solvent system for intramolecular cyclization, achieving yields of ~70% . Optimize by varying catalysts (e.g., K₂CO₃ vs. NaOMe) and temperatures (80–120°C). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the compound’s crystal structure resolved, and what conformational features are critical for stability?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals a half-chair conformation in the benzothiadiazine ring system, with sulfur (S1) and nitrogen (N1) atoms displaced by 0.527 Å and 0.216 Å, respectively, from the mean plane. Intramolecular hydrogen bonding (O–H⋯O, N–H⋯O) and π-π stacking between aromatic rings stabilize the structure . Use Mercury software for refinement and validate bond distances (e.g., C–S: 1.76–1.82 Å) against literature analogs .
Q. What biological activities are reported for structurally related benzothiadiazine 1,1-dioxides, and how are these assays designed?
- Methodological Answer : Analogous compounds exhibit anti-inflammatory, antibacterial, and analgesic properties. For example, in vitro anti-inflammatory activity is tested via COX-2 inhibition assays (IC₅₀ values reported at 10–50 μM), while antibacterial activity is assessed using MIC (minimum inhibitory concentration) against S. aureus and E. coli . Use positive controls (e.g., diclofenac for COX-2) and validate via dose-response curves .
Advanced Research Questions
Q. How can conflicting pharmacological data between substituent groups (e.g., 2-chlorobenzyl vs. 3-methoxybenzyl) be reconciled?
- Methodological Answer : Contradictions in activity may arise from steric/electronic effects of substituents. For example, 2-chlorobenzyl enhances COX-2 selectivity due to its electron-withdrawing nature, while 3-methoxybenzyl increases metabolic stability but reduces potency . Perform comparative QSAR studies using Hammett constants (σ) and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?
- Methodological Answer : Modify the 3,4-dimethylphenyl group to introduce polar substituents (e.g., hydroxyl or amine groups). Salt formation (e.g., sodium or hydrochloride salts) improves aqueous solubility . Assess logP via shake-flask method (target logP <3) and permeability using Caco-2 cell monolayers. Maintain IC₅₀ within 1–10 μM to balance potency and ADME properties .
Q. How do tautomeric forms of the benzothiadiazine core influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 1,2,4-benzothiadiazine 1,1-dioxide system exhibits keto-enol tautomerism, which affects nucleophilic attack at C3. Characterize tautomers via ¹H NMR (DMSO-d₆, 500 MHz): enol form shows a downfield singlet (~12 ppm for OH), while the keto form displays a carbonyl peak at ~170 ppm in ¹³C NMR . Use DFT calculations (Gaussian 09) to model transition states for substitution pathways .
Q. What analytical techniques are most reliable for detecting degradation products under accelerated stability conditions?
- Methodological Answer : Employ LC-MS/MS (Q-TOF) with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to identify hydrolytic degradation (e.g., cleavage of the sulfone group) and oxidative byproducts. Forced degradation (40°C/75% RH, 14 days) reveals major impurities; quantify via external standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
